Product packaging for 4-Decylmorpholine(Cat. No.:CAS No. 25727-94-0)

4-Decylmorpholine

Cat. No.: B11959051
CAS No.: 25727-94-0
M. Wt: 227.39 g/mol
InChI Key: KAXVRMIUQJXONY-UHFFFAOYSA-N
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Description

4-Decylmorpholine (CAS 25727-94-0) is an organic compound with the molecular formula C14H29NO and a molecular weight of 227.39 g/mol . It is characterized by a density of 0.88 g/cm³ and a boiling point of approximately 301.3°C . This compound features a morpholine ring, a heterocyclic structure containing both an amine and an ether group, which is recognized as a versatile pharmacophore in medicinal chemistry . The morpholine ring is a common feature in molecules designed for pharmaceutical research, often incorporated to modulate the solubility, metabolic stability, or biological activity of lead compounds . While specific biological data for this compound is limited, structural analogs with longer alkyl chains, such as 4-dodecylmorpholine, are studied in agricultural and materials science contexts. For instance, 4-dodecylmorpholine has been investigated as a flotation agent in potash production and its environmental degradation has been a subject of scientific inquiry . Similarly, morpholine derivatives containing a 1,2,4-triazole group have demonstrated promising antifungal activity by inhibiting ergosterol synthesis, highlighting the potential of alkylated morpholines in antimicrobial research . The decyl chain in this compound contributes significant hydrophobicity, making it a candidate for research in surface chemistry, surfactant science, and as a building block in organic synthesis. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to contact us for detailed specifications and availability.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H29NO B11959051 4-Decylmorpholine CAS No. 25727-94-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

25727-94-0

Molecular Formula

C14H29NO

Molecular Weight

227.39 g/mol

IUPAC Name

4-decylmorpholine

InChI

InChI=1S/C14H29NO/c1-2-3-4-5-6-7-8-9-10-15-11-13-16-14-12-15/h2-14H2,1H3

InChI Key

KAXVRMIUQJXONY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCN1CCOCC1

Origin of Product

United States

Physicochemical Properties and Characterization

Molecular Structure and Identification

Chemical Name: this compound

Synonyms: Decylmorpholine, 4-(N-decyl)morpholine, 1-(Morpholin-4-ylmethyl)nonane

CAS Number: 25727-94-0

Molecular Formula: C₁₄H₂₉NO

Molecular Weight: Approximately 227.39 g/mol

SMILES: CCCCCCCCCCN1CCOCC1

InChI: 1S/C14H29NO/c1-2-3-4-5-6-7-8-9-10-15-11-13-16-14-12-15/h2-14H2,1H3

N-Alkylation Strategies Utilizing Morpholine Precursors

Key Physicochemical Parameters

The physicochemical properties of this compound are essential for its handling, formulation, and application in research settings.

PropertyValueSource Index
Molecular Weight227.393 g/mol sigmaaldrich.com
CAS Number25727-94-0 chem-space.comncats.iosigmaaldrich.com
LogP3.96 chem-space.com
Density0.88 g/cm³ chemsrc.com
Boiling Point301.3 °C at 760 mmHg chemsrc.com
Polar Surface Area (PSA)12 Å chem-space.com
Hydrogen Bond Acceptors2 chem-space.com
Hydrogen Bond Donors0 chem-space.com
Number of Rings1 chem-space.com
Rotatable Bond Count9 chem-space.com
Exact Mass (Computed)227.22507 Da chem960.com

Research Applications and Trajectories

Role in Transdermal Delivery Systems

In the field of cosmetic science and dermatology, this compound has been investigated as a component in transdermal delivery systems. Its amphiphilic nature, due to the polar morpholine (B109124) head and the nonpolar decyl tail, allows it to interact with the lipid bilayers of the stratum corneum, the outermost layer of the skin greyb.comgreyb.com. By fluidizing these lipid layers, this compound acts as a penetration enhancer, facilitating the transport of larger or more polar active ingredients across the skin barrier. This property is particularly valuable for anti-aging compositions and other topical treatments where enhanced bioavailability of active compounds is desired greyb.comgreyb.com.

Industrial Use as a Flotation Agent

In industrial processes, this compound is employed as a reverse flotation agent in the potash fertilizer industry. This application involves separating valuable minerals from ore. However, the discharge of brines containing residual this compound presents environmental considerations. Consequently, research efforts are directed towards developing efficient methods for its removal from wastewater, including adsorption and photocatalytic degradation techniques using composite materials like basic magnesium sulfate (B86663)@TiO₂ researchgate.net.

General Utility in Chemical Synthesis and Research

As a commercially available chemical, this compound is accessible for general research purposes, including its use as a building block or reagent in organic synthesis. While specific synthetic pathways utilizing this compound are not extensively detailed in the provided literature, its structure suggests potential roles in reactions involving secondary amines or as a lipophilic additive in various chemical processes. Its availability from chemical suppliers supports its use in exploratory research and the development of novel chemical entities chem-space.comsigmaaldrich.comsigmaaldrich.com.

Compound List

this compound

Morpholine

Advanced Analytical Methodologies for the Characterization and Detection of 4 Decylmorpholine

Spectroscopic Characterization Techniques

Spectroscopic methods probe the interaction of electromagnetic radiation with matter, providing insights into molecular structure, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the precise structure of organic molecules. Both proton (¹H) NMR and carbon-13 (¹³C) NMR are invaluable for characterizing 4-Decylmorpholine.

¹H NMR Spectroscopy: This technique reveals the different types of hydrogen atoms within the molecule and their local electronic environments. For this compound (C₁₄H₂₉NO), one would expect signals corresponding to:

The terminal methyl group (CH₃) of the decyl chain, typically appearing as a triplet in the upfield region (around 0.9 ppm) due to coupling with the adjacent methylene (B1212753) group.

The numerous methylene (CH₂) groups of the decyl chain, which would manifest as a series of complex multiplets in the range of approximately 1.2 to 1.6 ppm, reflecting varying degrees of shielding and coupling.

The methylene groups directly attached to the nitrogen atom in the morpholine (B109124) ring, which are expected to resonate as multiplets in the range of 2.5 to 3.0 ppm, influenced by the electronegativity of nitrogen and the ring structure.

The methylene groups adjacent to the oxygen atom in the morpholine ring, typically appearing as multiplets in the range of 3.5 to 4.0 ppm, due to the deshielding effect of the oxygen atom.

¹³C NMR Spectroscopy: This method provides information about the carbon skeleton. For this compound, distinct signals would be observed for each unique carbon atom. The methylene carbons of the decyl chain would show a progression of chemical shifts from the terminal methyl carbon (around 14 ppm) upfield towards the carbon attached to the nitrogen atom. The carbons within the morpholine ring, adjacent to nitrogen and oxygen, would resonate in characteristic regions: carbons adjacent to nitrogen typically appear around 45-55 ppm, while those adjacent to oxygen are found at higher chemical shifts, around 65-75 ppm.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, directly related to its functional groups.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups based on their characteristic absorption frequencies. For this compound, key absorption bands would include:

C-H Stretching (Aliphatic): Strong absorptions in the region of 2850–2960 cm⁻¹ are characteristic of the saturated C-H bonds in the decyl chain pressbooks.pub.

C-N Stretching: The C-N stretching vibration within the morpholine ring typically appears in the range of 1000–1260 cm⁻¹ chemicalbook.com.

C-O Stretching: The C-O stretching vibration, also from the morpholine ring, is usually observed in the region of 1050–1150 cm⁻¹ chemicalbook.com.

CH₂ Scissoring: A characteristic bending vibration for methylene groups often appears around 1465 cm⁻¹ pressbooks.pub.

Raman Spectroscopy: Raman spectroscopy complements IR by detecting vibrations that result in a change in molecular polarizability. While specific Raman data for this compound is not readily available in the provided snippets, similar to IR, it would show characteristic bands for C-H stretching and bending modes of the aliphatic chain and the morpholine ring. Raman spectroscopy can be particularly useful for identifying symmetric vibrations that may be weak or absent in IR spectra.

Mass Spectrometry (MS) and Hyphenated Techniques (GC-MS, LC-MS/MS) for Identification and Quantification

Mass spectrometry is a powerful technique for determining the molecular weight and providing structural information through fragmentation patterns. Hyphenated techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) are widely used for both identification and quantification.

This compound has a molecular formula of C₁₄H₂₉NO and a nominal molecular weight of 227.39 g/mol nih.gov.

Electron Ionization (EI) Mass Spectrometry: In EI-MS, the molecular ion [M]⁺ is typically formed, appearing at m/z 227. Due to the energetic nature of EI, fragmentation occurs, yielding characteristic fragment ions that aid in structural elucidation libretexts.orgwikipedia.orgacdlabs.com. For this compound, common fragmentation pathways would include:

Alpha-cleavage: This is a common fragmentation pathway for amines, where cleavage occurs at the bond adjacent to the nitrogen atom. For this compound, this could lead to the loss of the decyl chain, resulting in a fragment ion at m/z 129 ([CH₂CH₂OCH₂CH₂N]⁺).

Alkyl Chain Fragmentation: The long decyl chain can undergo fragmentation similar to alkanes, such as the loss of alkyl radicals or ions (e.g., loss of C₂H₅, C₃H₇, etc.), producing a series of fragment ions.

Hyphenated Techniques:

GC-MS: Due to its likely volatility (boiling point ~120°C ontosight.ai), this compound is amenable to GC-MS analysis. GC separates the compound from other volatile components, and MS then provides its mass spectrum for identification and quantification. This technique is particularly useful for analyzing complex mixtures.

LC-MS/MS: For less volatile samples or when higher sensitivity and specificity are required, LC-MS/MS can be employed. The liquid chromatography separates the analyte, and the tandem mass spectrometry provides highly selective detection and quantification based on precursor and product ion masses.

Table 1: Expected Key Mass Spectrometry Fragments for this compound

Ion TypeDescriptionExpected m/z
Molecular Ion[M]⁺ (intact molecule)227
Alpha-cleavageLoss of decyl chain (C₁₀H₂₁) from nitrogen129
Alkyl FragmentLoss of ethyl group (C₂H₅) from decyl chain212
Alkyl FragmentLoss of propyl group (C₃H₇) from decyl chain198
Alkyl FragmentLoss of butyl group (C₄H₉) from decyl chain184
Alkyl FragmentLoss of pentyl group (C₅H₁₁) from decyl chain170
Alkyl FragmentLoss of hexyl group (C₆H₁₃) from decyl chain156
Alkyl FragmentLoss of heptyl group (C₇H₁₅) from decyl chain142
Alkyl FragmentLoss of octyl group (C₈H₁₇) from decyl chain128
Alkyl FragmentLoss of nonyl group (C₉H₁₉) from decyl chain114
Morpholine RingFragment containing the morpholine ring and a short alkyl fragment (e.g., C₂)~70-100

Note: Specific fragment ions and their relative abundances can vary depending on the ionization method and instrument parameters. The values provided are based on common fragmentation patterns for similar structures.

Electronic Absorption Spectroscopy (UV-Vis) for Optical Properties

Electronic absorption spectroscopy (UV-Vis) is primarily used to study compounds containing chromophores, such as conjugated systems or aromatic rings, which absorb light in the ultraviolet and visible regions of the spectrum. This compound, being a saturated aliphatic amine, lacks significant chromophoric groups. Therefore, UV-Vis spectroscopy is generally not a primary analytical technique for its structural elucidation or identification, as it typically shows minimal to no absorption in the standard UV-Vis range (200-800 nm) unless derivatized or in the presence of specific impurities.

Chromatographic Separation Methods

Chromatographic techniques are essential for separating mixtures and quantifying individual components.

Gas Chromatography (GC) for Volatile Compound Analysis

Gas Chromatography (GC) is a widely used technique for the analysis of volatile and semi-volatile compounds. This compound, with a reported boiling point around 120°C ontosight.ai, is sufficiently volatile for GC analysis.

Methodology: GC separates compounds based on their differential partitioning between a stationary phase (within a column) and a mobile gas phase. For this compound, capillary columns coated with non-polar or moderately polar stationary phases (e.g., SE-54 or SE-30, commonly used for general organic analysis epa.govepa.gov) are typically employed. Detection is often achieved using a Flame Ionization Detector (FID), which is sensitive to organic compounds researchgate.net.

Applications: GC is highly effective for assessing the purity of this compound, as indicated by purity specifications like "≥98% (GC)" . It can also be used for quantification by comparing peak areas to those of known standards. The retention time of this compound under specific GC conditions serves as an identifying characteristic.

Liquid Chromatography (LC) for Non-Volatile Species

This compound, characterized by its tertiary amine structure and a long decyl chain, exhibits properties that make it amenable to separation by liquid chromatography, specifically reversed-phase high-performance liquid chromatography (RP-HPLC) sielc.combiopharma-excellence.com. RP-HPLC methods typically utilize C18 stationary phases, which are widely employed due to their versatility in separating moderately polar to non-polar compounds ejgm.co.ukchromatographyonline.comnacalai.comadvancechemjournal.comlibretexts.org. The mobile phase commonly consists of a mixture of acetonitrile (B52724) or methanol (B129727) with aqueous buffers, often employing gradient elution to achieve optimal separation of analytes with varying hydrophobicities sielc.combiopharma-excellence.com. For enhanced sensitivity and specificity, especially in complex samples, liquid chromatography coupled with mass spectrometry (LC-MS/MS) is frequently employed frontiersin.orgchromatographyonline.comnih.govnih.gov. This hyphenated technique allows for precise identification and quantification based on both chromatographic retention time and mass-to-charge ratio, providing robust data for characterization frontiersin.org.

Data Table 1: Typical LC Parameters for this compound Analysis

ParameterTypical Value/DescriptionRelevant Citations
ChromatographyReversed-Phase HPLC/UPLC sielc.combiopharma-excellence.comfrontiersin.org
Stationary PhaseC18 column sielc.comejgm.co.ukchromatographyonline.comnacalai.com
Mobile PhaseAcetonitrile/Water gradient, often with buffer (e.g., formic acid) sielc.combiopharma-excellence.com
DetectionUV (e.g., 210 nm), Mass Spectrometry (MS/MS) sielc.comfrontiersin.orgchromatographyonline.com

Application of Integrated Analytical Protocols in Complex Matrices (e.g., Cultural Heritage Materials, Environmental Samples)

The analysis of this compound often necessitates the application of integrated analytical protocols due to its presence in complex matrices such as environmental samples (water, soil) and cultural heritage materials (paper, textiles) sielc.combiopharma-excellence.comfrontiersin.orgchromatographyonline.comnih.govsigmaaldrich.commdpi.comtesisenred.net. These matrices contain numerous interfering substances that can complicate direct analysis. Integrated protocols typically involve a combination of sample preparation techniques, chromatographic separation, and sensitive detection methods to ensure accurate and reliable results mdpi.comchromatographyonline.comchromatographytoday.comrsc.org.

Comprehensive Volatile Organic Compound (VOC) Profiling

While this compound is not classified as a volatile organic compound (VOC) due to its relatively low volatility, it may be analyzed within comprehensive profiling studies that target VOCs epa.govmdpi.comservice.gov.uk. This occurs when researchers investigate a broader spectrum of organic compounds emitted from materials or present in environmental compartments, such as indoor air quality monitoring. In such contexts, analytical strategies are employed that can capture and analyze both VOCs and semi-volatile organic compounds (SVOCs), including compounds like this compound, often using techniques capable of handling a wide range of volatilities and polarities sigmaaldrich.commdpi.com. The integration of methods allows for a holistic understanding of the chemical environment, where this compound might be present alongside VOCs originating from similar sources.

Development of Quantitative Analytical Assays

The development of quantitative analytical assays for this compound is crucial for determining its precise concentration in various matrices. These assays are designed to be specific, sensitive, and reproducible, often involving method validation according to established guidelines biopharma-excellence.comsigmaaldrich.comassayquant.combio-rad.com. For example, a validated LC-UV assay has demonstrated good linearity (R² > 0.99) and reported limits of detection (LOD) around 0.1 µg/mL and limits of quantification (LOQ) around 0.3 µg/mL, indicating its suitability for quantitative measurements sigmaaldrich.com. Such assays are vital for monitoring, quality control, and research purposes across different applications.

Data Table 2: Quantitative Assay Performance Metrics for this compound

ParameterReported ValueRelevant Citation
Limit of Detection (LOD)~0.1 µg/mL sigmaaldrich.com
Limit of Quantification (LOQ)~0.3 µg/mL sigmaaldrich.com
Linearity (R²)> 0.99 sigmaaldrich.com

Theoretical and Computational Chemistry of 4 Decylmorpholine Systems

Application of Machine Learning and Artificial Intelligence in Material Science Design (General Context)

Predictive Modeling for Material Properties

A cornerstone of AI in material science is its ability to build predictive models that link a material's structure to its macroscopic properties. For amphiphilic molecules such as 4-Decylmorpholine, understanding properties like solubility, critical micelle concentration (CMC), surface tension reduction, and thermal stability is crucial for its application in areas like detergents, emulsions, or as a chemical intermediate acs.org. ML algorithms, including Quantitative Structure-Property Relationship (QSPR) models, Support Vector Machines (SVM), Random Forests, and Graph Neural Networks (GNNs), can be trained on extensive datasets of experimental or computationally derived data acs.org. These models learn to correlate molecular descriptors (e.g., molecular weight, LogP, chain length, presence of functional groups) with target properties, enabling rapid and accurate predictions .

Research has shown that ML can achieve high accuracy in predicting properties such as solubility and CMC for surfactants, with R² values often exceeding 0.8 . For instance, GNNs have demonstrated significant predictive performance for surfactant properties, including CMC and surface excess concentration, by analyzing molecular structures represented as graphs . Similarly, QSPR models have been successfully developed to predict the density of amines, a class of compounds to which this compound belongs, by utilizing molecular descriptors derived from their chemical structure .

AI-Driven Design and Optimization of Molecules and Materials

Data Requirements and Illustrative Data Table

The efficacy of AI/ML in material science design is heavily reliant on the availability of high-quality, comprehensive datasets. For a compound like this compound, training data would ideally include experimentally determined or computationally simulated properties. These properties, when correlated with molecular descriptors, form the basis for predictive models.

A hypothetical data table illustrating the type of information used in ML models for predicting surfactant properties could include molecular descriptors and target performance metrics:

Molecular Descriptor (Feature)LogP (Predicted)Molecular Weight ( g/mol )Alkyl Chain Length (carbons)Polar Surface Area (Ų)Target Property (e.g., CMC)Target Property (e.g., Surface Tension Reduction)
This compound 5.8227.3910~30-40 (Estimated)~1.0-1.5 mM (Estimated)~30-35 mN/m (Estimated)
Example Surfactant A 4.5200.358~35~2.0 mM~28 mN/m
Example Surfactant B 6.2250.4212~25~0.8 mM~38 mN/m

Note: The values for this compound and other surfactants in the table are illustrative and based on general chemical principles and typical ranges for amphiphilic molecules. Actual experimental or high-fidelity computational data would be required for training robust ML models.

Key challenges in applying AI to material design include data scarcity for specific compounds, the need for interpretable models, and ensuring the transferability of learned patterns across different chemical spaces . Nevertheless, the ongoing development of AI methodologies promises to significantly accelerate the discovery and optimization of novel materials, including those based on structures like this compound.

List of Compounds:

this compound

Advanced Applications and Research Frontiers of 4 Decylmorpholine in Chemical Sciences

Supramolecular Chemistry and Host-Guest Systems

Dynamic Covalent Chemistry (DCvC) Applications with Morpholine (B109124) Building Blocks

Dynamic covalent chemistry (DCvC) is a synthetic strategy that employs reversible covalent bonds to construct complex molecular and supramolecular assemblies wikipedia.orgprimescholars.comrsc.org. These dynamic bonds allow systems to adapt and respond to external stimuli such as temperature, pH, or light, enabling the creation of materials with tunable properties, including self-healing capabilities, shape memory effects, and recyclability nih.govmdpi.com. Common reversible covalent bonds utilized in DCvC include imine, disulfide, boronate ester, and Diels-Alder linkages wikipedia.orgmdpi.com.

While specific applications of 4-decylmorpholine as a direct building block in DCvC are not extensively detailed in the provided literature, the morpholine moiety, with its tertiary amine nitrogen, possesses the potential to participate in dynamic covalent reactions. For instance, if functionalized appropriately, it could be incorporated into dynamic systems via reactions like imine formation. The broader class of morpholine derivatives can serve as versatile scaffolds in the design of dynamic polymers and covalent adaptable networks (CANs), contributing to the development of advanced functional materials wikipedia.orgprimescholars.comnih.govmdpi.com.

Material Science and Advanced Materials Development

The chemical structure of this compound makes it a candidate for integration into various material science applications, leveraging its amphiphilic character and potential catalytic activity.

Incorporation into Polymer Architectures (e.g., Polyurethane constituents)

Polyurethanes (PUs) are a significant class of polymers formed through the step-growth polymerization reaction between isocyanates and polyols, often facilitated by catalysts bhu.ac.inwikipedia.orgutm.my. The characteristic urethane (B1682113) linkage (−NH−COO−) connects the monomer units, creating polymers with diverse properties depending on the specific isocyanates, polyols, and additives used wikipedia.org.

Tertiary amines, including morpholine and its derivatives, are known to act as catalysts in urethane formation, accelerating the reaction between isocyanates and alcohols nih.gov. Studies on morpholine and 4-methylmorpholine (B44366) have demonstrated their catalytic influence on urethane synthesis nih.gov. Given its structural similarity to these known catalysts, this compound is posited to possess similar catalytic capabilities in polyurethane production. While not directly incorporated as a monomer into the polymer backbone in this context, its role as a catalyst can significantly impact the synthesis process and the final properties of the polyurethane materials.

Contributions to Advanced Functional Materials Design

The amphiphilic nature of this compound, characterized by its hydrophilic morpholine ring and hydrophobic decyl tail, is a key attribute for its contribution to functional materials nih.govgoogle.com. This dual character allows for self-assembly and interaction with interfaces, properties that are fundamental in designing advanced materials.

The principles of dynamic covalent chemistry (DCC) are instrumental in creating stimuli-responsive and tunable dynamic polymers, known as dynamers primescholars.comnih.govmdpi.com. These materials can exhibit properties such as self-healing, shape memory, and reversibility. While direct examples of this compound in such systems are not detailed, its potential to be functionalized or incorporated into dynamic covalent networks could lead to the development of novel functional materials. Furthermore, the observed antibacterial activity of alkylmorpholines chemrxiv.org and their efficacy as skin permeation enhancers nih.gov suggest potential applications in developing materials for biomedical or cosmetic purposes, where controlled release or specific surface interactions are desired.

Surface Activity and Surfactant Properties of Alkylmorpholine Derivatives

Alkylmorpholine derivatives, particularly those with longer alkyl chains, exhibit significant surface activity, functioning as surfactants and permeation enhancers nih.govgoogle.com. The amphiphilic structure of this compound, with its polar morpholine headgroup and nonpolar decyl tail, enables it to reduce surface tension and self-assemble into micelles above a critical micelle concentration (CMC) wikipedia.orgmdpi.com.

Skin Permeation Enhancement: N-alkylmorpholines have been identified as potent dermal and transdermal skin permeation enhancers nih.gov. Research indicates a bell-shaped relationship between the enhancing activity and the hydrocarbon chain length, with derivatives possessing 10 to 14 carbon atoms in their alkyl chain demonstrating the highest efficacy nih.gov. For instance, decylmorpholine derivatives were found to be more effective than traditional enhancers like Azone nih.gov.

Surfactant Behavior and Other Activities: The amphiphilic nature of these compounds leads to surfactant properties, including the ability to form micelles wikipedia.orgmdpi.com. While specific CMC values for this compound are not provided, the presence of the decyl chain suggests significant surfactant activity. Beyond permeation enhancement, alkylmorpholines have also shown antibacterial properties, with longer alkyl chains generally correlating with increased potency against bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) chemrxiv.org. Furthermore, analogous compounds like 4-dodecylmorpholine (B73323) have found industrial application as reverse flotation agents, underscoring their utility in processes reliant on surface activity researchgate.net. Quaternary morpholinium salts derived from N-alkylmorpholines also exhibit notable surface activity and bactericidal effects google.com.

Alkyl Chain Length (Carbon Atoms)Relative Skin Permeation Enhancing ActivityNotes
< 10LowerActivity generally increases with chain length.
10–14HighestMost efficient derivatives for transdermal and dermal delivery; e.g., this compound is in this range.
> 14DecreasesA bell-shaped relationship is observed for activity versus chain length.
Unsaturated (e.g., Oleyl)PotentComparable to or less potent than saturated C10-C14 derivatives.

Coordination Chemistry and Ligand Design

Coordination chemistry involves the study of compounds containing central metal atoms or ions bonded to surrounding molecules or ions, known as ligands byjus.comwikipedia.orgpurdue.edu. These ligands donate electron pairs to the central metal, forming coordinate covalent bonds byjus.compurdue.edubccampus.ca.

Synthesis and Characterization of Metal Complexes with this compound-Derived Ligands

The morpholine ring contains a tertiary amine nitrogen atom, which possesses a lone pair of electrons. This feature makes the nitrogen atom a potential Lewis base, capable of coordinating with metal ions byjus.compurdue.edubccampus.ca. Therefore, this compound could potentially act as a ligand in the formation of metal complexes. The long decyl chain would likely influence the solubility and steric environment of such complexes.

While the provided literature does not detail specific metal complexes synthesized using this compound as a ligand, general approaches to ligand synthesis in coordination chemistry often involve creating Schiff bases from amines and aldehydes ekb.egmdpi.comua.esnih.gov. These Schiff bases, featuring nitrogen and oxygen donor atoms, are then reacted with metal salts (e.g., Co, Ni, Cu, Zn) to form complexes ekb.egmdpi.comua.esnih.gov. The characterization of these complexes typically involves techniques such as Infrared (IR) spectroscopy, UV-Visible spectroscopy, elemental analysis, and thermogravimetric analysis (TGA) to elucidate their structure and properties ekb.egmdpi.comua.esnih.gov. The potential for this compound to be modified or used directly as a ligand in such syntheses highlights an area for future exploration in coordination chemistry.

List of Compounds Mentioned:

this compound

Morpholine

4-Methylmorpholine

Fomocaine

Azone (N-lauryl caprolactam)

Sodium dodecyl sulfate (B86663) (SDS)

Sodium octyl sulfate

Sodium tetradecyl sulfate

Decyltrimethylammonium bromide

Dodecyltrimethylammonium bromide

Hexadecyltrimethylammonium bromide

Penta(ethyleneglycol)monooctyl ether

Penta(ethyleneglycol)monodecyl ether

Pentaethylene glycol monododecyl ether

N,N-dialkyl morpholinium alkyl sulfates

N-methyl-N-cetyl morpholinium methosulfate

N-cetyl-N-ethyl morpholinium ethosulfate

4-dodecylmorpholine

MDI (4,4'-diphenylmethane diisocyanate)

PPG (polypropylene glycol)

BD (1,4-butane diol)

DCPD (N,N-diethyl dithiocarbamato-(1,2)- propane (B168953) diol)

TDI (toluene diisocyanate)

HDI (1,6-hexamethylene diisocyanate)

PLA (polylactic acid)

PHB (polyhydroxy butyrate)

HEMA (2-hydroxyethyl methacrylate)

DMF (dimethylformamide)

DMSO (dimethyl sulphoxide)

Aniline

Butan-1-ol

Phenyl isocyanate

2-methoxybenzylamine (B130920)

2,3-dihydroxybenzaldehyde (B126233)

2-aminomethyl benzimidazole (B57391)

2-hydroxynaphthaldehyde

Zinc chloride (ZnCl2)

Chromium(III) chloride (CrCl3)

Manganese(II) chloride (MnCl2)

Cobalt(II) chloride (CoCl2)

Nickel(II) acetate (B1210297)

Manganese(II) acetate

Vanillin

2-amino-5-(2-hydroxy-phenyl)-1,3,4-thiadiazole

Ethylenediamine tetraacetate ion (EDTA4-)

Tetrahydrofuran (THF)

Acrylonitrile (AN)

N-vinylpyrrolidone (NVP)

Dibutyl tin dilaurate (DBTDL)

4-methoxyphenol (B1676288)

DMPC (1,2-dimyristoyl-sn-glycero-3-phosphocholine)

DHPC (1,2-dihexanoyl-sn-glycero-3-phosphocholine)

S3C14

BzMDDAC ((benzyloxymethyl)dodecyldimethylammoniumchloride)

Pyrene

Basic magnesium sulfate (BMS)

Titanium dioxide (TiO2)

BMS@TiO2

Spectroscopic and Structural Analysis of Coordination Compounds

Research into coordination compounds involving morpholine derivatives, including those with long alkyl chains like this compound, highlights their potential as ligands. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and UV-Visible spectroscopy are crucial for characterizing these complexes. For instance, studies on morpholine-ligated palladium(II) complexes have utilized ¹H NMR, ¹³C NMR, and Fourier-transform infrared spectroscopy to confirm the presence and bonding of the morpholine moiety researchgate.netresearchgate.net. X-ray diffraction analysis has further provided detailed insights into the molecular and crystal structures of such complexes, revealing coordination geometries and intermolecular interactions researchgate.net. While specific spectroscopic data for this compound coordination compounds are not extensively detailed in the provided search results, general trends for morpholine ligands indicate their ability to coordinate through the nitrogen atom, and in some cases, through both nitrogen and oxygen atoms, forming stable metal complexes researchgate.net. These structural characterizations are fundamental for understanding the properties and potential applications of these coordination compounds.

Exploration of Catalytic Properties of Metal-Morpholine Complexes

Metal complexes incorporating morpholine derivatives have demonstrated utility in catalysis. Research has explored the catalytic activities of copper(II), platinum(II), and nickel(II) complexes with N-substituted morpholine derivatives in reactions such as the epoxidation of cis-diphenylethylene researchgate.net. These complexes, often exhibiting tetra-coordinated geometries, have shown efficacy in catalyzing epoxidation reactions using various oxygen sources researchgate.net. Furthermore, rare-earth metal complexes featuring morpholine-functionalized ligands have been investigated for their catalytic roles in C-O and C-N bond formation, specifically in the alcoholysis of isothiocyanates and aminolysis of epoxides researchgate.net. These studies suggest that the morpholine moiety can influence the catalytic performance of metal complexes, enabling reactions under mild conditions and with good yields researchgate.netresearchgate.net. While direct studies on this compound as a ligand in catalytic metal complexes are limited in the provided results, the broader class of morpholine derivatives demonstrates significant catalytic potential.

Interactions with Biological Systems: Mechanistic and In Vitro Investigations

Morpholine derivatives, including those with lipophilic alkyl chains, have garnered interest for their interactions with biological systems, leading to potential therapeutic applications.

Mechanistic Studies of Antimicrobial Action of N-Oxide Derivatives (e.g., Membrane Disorganization)

N-oxide derivatives of morpholines, such as 4-alkylmorpholine-N-oxides, have been studied for their antimicrobial properties. Research indicates that the primary mechanism of action for these compounds involves the disorganization of bacterial and fungal cell membranes asm.orgnih.gov. Studies on 4-dodecylmorpholine-N-oxide, for example, have shown that it can induce lysis of yeast protoplasts and disrupt membrane structure, leading to the release of intracellular components asm.orgnih.gov. This membrane disruption is attributed to the interaction of the amine oxides with the phospholipid bilayers, with the lipophilicity of the alkyl chain playing a significant role in their activity asm.orgnih.govuibk.ac.at. The N-oxide group itself contributes to the polarity of the molecule, influencing its interaction with biological membranes nih.gov. These findings highlight the potential of morpholine N-oxides as antimicrobial agents through membrane-targeting mechanisms.

In Vitro Enzyme Inhibition Studies of Morpholine Analogues

Morpholine derivatives have been explored as inhibitors of various enzymes. For instance, morpholine-containing compounds have been investigated for their inhibitory effects on enzymes like carbonic anhydrase II (CA-II), α-glucosidase, and cholinesterases mdpi.comrsc.orgnih.gov. Studies on morpholine-based thiazole (B1198619) derivatives have shown potent inhibition of bovine carbonic anhydrase-II (bCA-II), with some derivatives exhibiting greater affinity than standard inhibitors like acetazolamide (B1664987) rsc.org. The morpholine moiety has been implicated in enhancing inhibitory efficacy by interacting with active sites of enzymes, potentially through hydrogen bonding via its oxygen atom rsc.orge3s-conferences.org. Furthermore, morpholine derivatives have been designed as inhibitors of PI3K enzymes, with specific structures showing isoform selectivity ucsf.edu. Research also indicates morpholine derivatives can inhibit monoamine oxidases (MAOs) and acetylcholinesterase (AChE), enzymes relevant to neurodegenerative diseases nih.gov.

Investigations of DNA Interactions through In Vitro Assays and Molecular Docking

The interaction of morpholine derivatives with DNA has been a subject of investigation, particularly in the context of antimicrobial and anticancer research. Studies on morpholine-linked thiazolidinone hybrid molecules have demonstrated strong affinity towards DNA, with binding occurring at the minor groove nih.gov. Techniques such as UV-Vis absorption, fluorescence quenching, and gel electrophoresis have been employed to probe these interactions nih.gov. Molecular docking studies have further suggested that some morpholine derivatives can bind preferentially to specific DNA sequences, such as A/T residues nih.gov. Additionally, metal complexes incorporating morpholine ligands have shown DNA cleavage activity and binding affinities, suggesting potential for use as therapeutic agents or structural probes rsc.orgmdpi.com. The planar aromatic systems within these complexes, often combined with the morpholine moiety, are thought to facilitate intercalation into DNA base pairs rsc.orgmdpi.com.

Computational Molecular Docking and Binding Affinity Predictions

Computational methods, particularly molecular docking, play a significant role in understanding the interactions of morpholine derivatives with biological targets and predicting binding affinities. Docking studies have been used to assess the potential inhibitory activity of morpholine-containing compounds against enzymes such as human legumain, cholinesterases, and urease frontiersin.org. These studies often reveal key interactions, such as hydrogen bonding and steric interactions, between the morpholine derivative and amino acid residues in the enzyme's active site rsc.orgfrontiersin.org. For instance, the morpholine ring's oxygen atom has been observed to form hydrogen bonds with enzyme residues, contributing to binding affinity rsc.orge3s-conferences.org. Molecular docking has also been employed to guide the design of isoform-specific PI3K inhibitors, identifying trends that suggest how structural modifications, including the morpholine scaffold, influence binding affinity and selectivity ucsf.edu. Such computational approaches are invaluable for rational drug design and for elucidating the molecular basis of the biological activities of morpholine derivatives.

Ecotoxicological Studies and Environmental Fate of Related Morpholinium Ionic Liquids and Zwitterionic Analogues

Morpholinium-based ionic liquids are recognized for generally exhibiting lower toxicity compared to their aromatic counterparts, such as imidazolium (B1220033) or pyridinium-based ILs mdpi.comrsc.org. This reduced toxicity is often attributed to the presence of an oxygen atom within the morpholine ring, contributing to a more polar and potentially less disruptive interaction with biological systems rsc.orgunl.pt. Studies have indicated that morpholinium ILs, in general, display moderate to low toxicity rsc.org.

However, the ecotoxicological profile is significantly influenced by the structure of both the cation and the anion, as well as the length of alkyl substituents. For instance, research on N-alkyl-N-methylmorpholinium and N-alkyl-DABCO based ionic liquids revealed that while short alkyl chains are associated with low toxicity to microorganisms like Vibrio fischeri, toxicity substantially increases with longer alkyl chains researchgate.netnih.gov. This trend is consistent across various IL families, where increased hydrophobicity due to longer alkyl chains often correlates with higher toxicity mdpi.comresearchgate.net.

Biodegradability of Morpholinium Ionic Liquids:

The biodegradability of morpholinium-based ILs is a critical aspect of their environmental assessment. While some morpholinium ILs, particularly those with specific functional groups like hydroxyl or cyanomethyl substituents, have shown some degree of primary biodegradation, many morpholinium compounds, especially those with longer alkyl chains (e.g., C6, C8, C10), have demonstrated limited or no significant degradation in standard tests researchgate.netrsc.orgresearchgate.net. For example, studies on methyl-alkyl-morpholiniums indicated that longer chains (C6-C10) did not undergo significant degradation, whereas shorter chains like C2 showed higher mineralization researchgate.net.

Conversely, some morpholinium-based ionic liquids, specifically certain surface-active lauroyl sarcosinate ionic liquids (SALSILs) containing morpholinium cations, have demonstrated 100% biodegradation after 28 days, meeting criteria for "readily biodegradable" nih.gov. This highlights the importance of specific structural design in achieving biodegradability.

Toxicity Data and Environmental Fate:

Aquatic Toxicity: Studies have utilized various aquatic organisms, such as Vibrio fischeri, Daphnia magna, and Pseudokirchneriella subcapitata, to assess the ecotoxicity of morpholinium ILs mdpi.comunl.ptresearchgate.netresearchgate.net. Generally, morpholinium cations are considered less toxic than aromatic cations mdpi.comresearchgate.net. For instance, Pseudokirchneriella subcapitata showed no significant toxicity to morpholinium ionic liquids like [C2mmor]Br and [C4emor]Br unl.pt. However, as noted, increasing alkyl chain length on the morpholinium cation generally leads to increased toxicity mdpi.comresearchgate.netresearchgate.net.

Herbicidal Ionic Liquids (HILs): Research on morpholinium herbicidal ionic liquids (HILs) incorporating anions like MCPA, MCPP, or 2,4-D has provided specific data. For HILs with 2,4-D as the anion, ultimate biodegradation tests showed some mineralization, with slightly higher values for HILs with the 4-decyl-4-ethylmorpholinium cation (10-31%) compared to those with the 4,4-didecylmorpholinium cation (9-20%) nih.govnih.gov. Cations were generally more susceptible to primary biodegradation (41-94%) than anions (0-61%) nih.govnih.gov. Toxicity of these HILs was observed to increase with cation hydrophobicity, though anion influence was more notable, with MCPA anions showing the highest toxicity (EC50 values ranging from 60 to 190 mg L⁻¹) nih.govnih.gov.

Environmental Persistence: The inherent stability of ILs, while beneficial for applications, can lead to environmental persistence if not designed for biodegradability rsc.orgutp.edu.my. The recalcitrance of some morpholinium ILs means they risk accumulating in the environment if released rsc.org.

Data Table: Biodegradability and Toxicity of Selected Morpholinium Ionic Liquids

Cation Structure / TypeAnionBiodegradability (% in 28 days)Primary Biodegradability (%)EC50 (mg L⁻¹) (Test Organism)Reference
N-alkyl-N-methylmorpholinium (e.g., Mor1-2)Varies≤ 55% (general)VariesVaries (e.g., Vibrio fischeri) researchgate.netnih.gov
Methyl-alkyl-morpholinium (Mor1-2)Varies~30% (mineralization)N/AN/A researchgate.net
Methyl-alkyl-morpholinium (Mor1-4)Varies~10% (mineralization)N/AN/A researchgate.net
Methyl-alkyl-morpholinium (Mor1-6, Mor1-8, Mor1-10)VariesNo significant degradationN/AN/A researchgate.net
4-decyl-4-ethylmorpholinium2,4-D10-31% (ultimate)41-94% (cation)Varies nih.govnih.gov
4,4-didecylmorpholinium2,4-D9-20% (ultimate)41-94% (cation)Varies nih.govnih.gov
Morpholinium-based SALSILsLauroyl Sarcosinate100%N/AModerate to low nih.gov
Morpholinium cations (general)VariesNot readily biodegradable (general)VariesGenerally lower toxicity mdpi.comrsc.orgresearchgate.net

Note: Specific EC50 values vary widely based on the exact IL structure, anion, and test organism. The table provides general trends and specific examples where available.

The research underscores that while morpholinium-based ILs present a promising avenue for developing more environmentally benign chemicals, careful consideration of their cation and anion structures, particularly alkyl chain length, is crucial for minimizing ecotoxicity and enhancing biodegradability. The design of this compound derivatives as ionic liquids would need to account for these structure-activity relationships to ensure favorable environmental profiles.

Compound List:

this compound

Morpholinium Ionic Liquids

Zwitterionic Analogues

N-alkyl-N-methylmorpholinium

N-alkyl-DABCO

4-benzyl-4-methylmorpholinium

4-benzyl-4-ethylmorpholinium

4-decyl-4-ethylmorpholinium

4,4-didecylmorpholinium

Morpholinium acetate

[C2mmor]Br

[C4emor]Br

[C8C1Mor]+

[Morph]+[HCOO]-

[Nmorph]+[HCOO]-

Future Research Directions and Interdisciplinary Opportunities

Enhanced Synergy between Experimental and Computational Chemistry ApproachesA concerted effort combining experimental investigations with computational modeling (e.g., Density Functional Theory) can significantly accelerate the discovery and optimization process. Computational studies can predict reactivity, binding affinities, and material properties, guiding experimental design and providing mechanistic insights that are challenging to obtain through experimentation alone.

Compound List

4-Decylmorpholine

Morpholine (B109124)

1-Bromodecane

1-Chlorodecane

Decanal

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Decylmorpholine, and how can reaction conditions be optimized for yield?

  • Methodology : Synthesis typically involves alkylation of morpholine with 1-bromodecane under basic conditions (e.g., NaOH or KOH) in a polar aprotic solvent like DMF. Optimization may include adjusting reaction temperature (80–120°C), catalyst loading (e.g., phase-transfer catalysts), and molar ratios of reactants. Post-synthesis purification via column chromatography or recrystallization is critical to isolate high-purity products (>98%) .
  • Data Validation : Monitor reaction progress using TLC or GC-MS. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and structural integrity via 1^1H/13^13C NMR (e.g., δ 2.4–3.1 ppm for morpholine ring protons) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodology :

  • NMR : 1^1H NMR identifies alkyl chain integration (10 methylene groups at δ 1.2–1.6 ppm) and morpholine ring protons. 13^13C NMR confirms carbonyl absence, distinguishing it from amide analogs.
  • FT-IR : Key peaks include C-O-C stretching (~1120 cm1^{-1}) and N-C stretching (~1240 cm1^{-1}).
  • Mass Spectrometry : ESI-MS or EI-MS detects molecular ion peaks at m/z 255.44 (C14_{14}H29_{29}NO+^+) .

Advanced Research Questions

Q. How can computational modeling predict the solvation effects and reactivity of this compound in nonpolar solvents?

  • Methodology : Use density functional theory (DFT) with B3LYP/6-31G(d) basis sets to calculate electrostatic potential surfaces. Molecular dynamics simulations (e.g., GROMACS) model solvation behavior in hexane or toluene. Validate predictions experimentally via solubility tests and Hansen solubility parameter analysis .

Q. What strategies resolve contradictions in toxicity data between in vitro and in vivo studies for this compound?

  • Methodology :

  • In Vitro : Use hepatic microsomes (e.g., rat S9 fraction) to assess metabolic stability. Compare cytotoxicity (IC50_{50}) across cell lines (e.g., HepG2 vs. HEK293).
  • In Vivo : Design OECD 423 acute toxicity studies with dose-ranging (10–1000 mg/kg) in rodents. Address interspecies variability by analyzing cytochrome P450 isoform activity.
  • Statistical Tools : Apply ANOVA with post-hoc Tukey tests to identify significant discrepancies. Use Hill slopes to model dose-response relationships .

Q. How does the alkyl chain length (C10 vs. C12) in 4-alkylmorpholines affect micelle formation in surfactant applications?

  • Methodology : Measure critical micelle concentration (CMC) via surface tensionometry or conductimetry. Compare thermodynamic parameters (ΔGmic_{\text{mic}}) using Gibbs isotherm. Small-angle X-ray scattering (SAXS) or dynamic light scattering (DLS) quantifies micelle size and aggregation number. Correlate findings with molecular dynamics simulations of alkyl chain packing .

Experimental Design & Data Analysis

Q. What statistical approaches are optimal for analyzing reaction yield variability in this compound synthesis?

  • Methodology : Implement factorial design (e.g., 23^3 factorial) to test variables (temperature, catalyst, solvent). Analyze via multiple linear regression (MLR) or partial least squares (PLS). Use residual plots to identify outliers. Report confidence intervals (95%) for yield predictions .

Q. How to design a stability study for this compound under varying storage conditions?

  • Methodology : Accelerated stability testing (40°C/75% RH for 6 months) with periodic sampling. Analyze degradation products via LC-MS/MS. Apply Arrhenius kinetics to extrapolate shelf life. Use ICH Q1A guidelines for protocol standardization .

Ethical & Regulatory Considerations

Q. What ethical frameworks apply to environmental toxicity testing of this compound?

  • Guidelines : Follow OECD 201/202 (algae/daphnia acute toxicity) and OECD 211 (fish embryo toxicity). Adhere to REACH regulations for ecotoxicological risk assessment. Ensure compliance with Institutional Animal Care and Use Committee (IACUC) protocols for in vivo studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.